3-Chloro-4,5-dimethoxyaniline
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Overview
Description
3-Chloro-4,5-dimethoxyaniline: is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-dimethoxyaniline typically involves the chlorination of 4,5-dimethoxyaniline. One common method includes the use of copper chloride as a catalyst in a hydrochloric acid solution, with oxygen introduced to facilitate the reaction. The reaction is carried out at elevated temperatures, around 95°C, for several hours. After the reaction, the product is purified through filtration and distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications in the chemical industry.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,5-dimethoxyaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-4,5-dimethoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules that can be used in drug development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. Its derivatives are used in the manufacture of agrochemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-dimethoxyaniline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- 4-Chloro-2,5-dimethoxyaniline
- 3,4-Dichloroaniline
- 2,5-Dimethoxyaniline
Comparison: Compared to its analogs, 3-Chloro-4,5-dimethoxyaniline is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
3-chloro-4,5-dimethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJGLJEEHTCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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